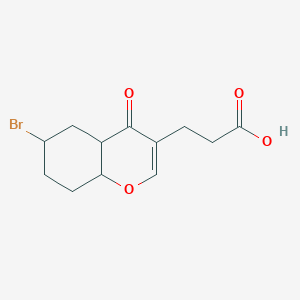
3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mannonic-delta-lactam is a lactam derivative of mannonic acid Lactams are cyclic amides, and mannonic-delta-lactam specifically features a six-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: Mannonic-delta-lactam can be synthesized through several methods. One common approach involves the cyclization of mannonic acid derivatives under acidic or basic conditions. For instance, the reaction of mannonic acid with ammonia or amines can lead to the formation of the lactam ring. Another method involves the use of dioxazolone reagents in the presence of engineered myoglobin variants, which catalyze the intramolecular C–H amidation to yield the desired lactam with high enantioselectivity .
Industrial Production Methods: Industrial production of mannonic-delta-lactam typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced catalytic systems can enhance the efficiency of the production process, making it more sustainable and cost-effective.
化学反応の分析
Types of Reactions: Mannonic-delta-lactam undergoes various chemical reactions, including:
Oxidation: The lactam ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam to its corresponding amine or other reduced forms.
Substitution: Mannonic-delta-lactam can participate in substitution reactions, where functional groups on the lactam ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amines.
科学的研究の応用
Mannonic-delta-lactam has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Mannonic-delta-lactam derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new antibiotics and enzyme inhibitors.
Industry: Mannonic-delta-lactam is used in the production of polymers and other industrial chemicals due to its versatile reactivity
作用機序
The mechanism of action of mannonic-delta-lactam involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the mannonic-delta-lactam derivative used .
類似化合物との比較
Mannonic-delta-lactam can be compared with other lactam compounds such as:
Beta-lactams: These include penicillins and cephalosporins, which are well-known antibiotics. Unlike mannonic-delta-lactam, beta-lactams have a four-membered ring structure.
Gamma-lactams: These compounds have a five-membered ring and are used in various pharmaceutical applications.
Delta-lactams: Similar to mannonic-delta-lactam, these compounds have a six-membered ring but may differ in their substituents and reactivity
Mannonic-delta-lactam is unique due to its specific ring size and the potential for diverse functionalization, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C6H11NO5 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12) |
InChIキー |
AJJXPYDGVXIEHE-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)
![[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12323567.png)

![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)
![5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)
![[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12323604.png)

![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12323611.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/structure/B12323615.png)
![[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium](/img/structure/B12323623.png)

![5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12323638.png)
![[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12323646.png)
![6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323654.png)
